molecular formula C7H14OSi B066210 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane CAS No. 187458-83-9

3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane

Cat. No. B066210
M. Wt: 142.27 g/mol
InChI Key: UCFPGMSJYOIBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane (DMOS) is a bicyclic compound that has attracted attention in the field of organic synthesis due to its unique structural features and potential applications in various areas of research. DMOS is a heterocyclic compound that contains a silicon atom, making it a valuable building block for the synthesis of novel materials and compounds.

Mechanism Of Action

The mechanism of action of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane is not well understood, but it is believed to be a result of its unique structural features, including the presence of a silicon atom. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been shown to interact with biological systems, including enzymes and cell membranes, which may contribute to its biological activity.

Biochemical And Physiological Effects

3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been shown to exhibit a range of biochemical and physiological effects, including antibacterial, antifungal, and antitumor activity. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has several advantages for use in laboratory experiments, including its high purity and stability. However, 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane, including the development of new synthetic methods for its production, the exploration of its potential applications in materials science and drug discovery, and the investigation of its mechanism of action and biological activity. Additionally, the use of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane as a building block for the synthesis of novel compounds and materials may lead to the development of new technologies and applications in various fields.

Synthesis Methods

3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-1,3-dihydroxydisilane with ethylene oxide, or the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with trichlorosilane in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane with good purity.

Scientific Research Applications

3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been utilized in various scientific research applications, including the synthesis of novel materials, such as polymers, dendrimers, and silicon-containing compounds. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has also been used as a building block for the synthesis of bioactive molecules, such as antitumor agents and antibiotics.

properties

CAS RN

187458-83-9

Product Name

3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane

Molecular Formula

C7H14OSi

Molecular Weight

142.27 g/mol

IUPAC Name

3,3-dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H14OSi/c1-9(2)4-3-6-7(5-9)8-6/h6-7H,3-5H2,1-2H3

InChI Key

UCFPGMSJYOIBJQ-UHFFFAOYSA-N

SMILES

C[Si]1(CCC2C(C1)O2)C

Canonical SMILES

C[Si]1(CCC2C(C1)O2)C

synonyms

7-Oxa-3-silabicyclo[4.1.0]heptane, 3,3-dimethyl- (9CI)

Origin of Product

United States

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